molecular formula C18H17Cl3N2O B2634906 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone CAS No. 499197-59-0

2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

Cat. No. B2634906
CAS RN: 499197-59-0
M. Wt: 383.7
InChI Key: LOBYXIXZTYJWQB-UHFFFAOYSA-N
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Description

“2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone” is a chemical compound with the molecular formula C18H17Cl3N2O and a molecular weight of 383.7 . It is a complex organic compound that falls under the category of ketones .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a piperazine ring, which is a heterocyclic amine, along with multiple chlorinated phenyl groups . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 383.7 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Crystal Structure Analysis

The research on similar compounds to 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone, such as various dichlorophenyl-prop-en-one derivatives, provides insights into their crystal structures. Studies demonstrate how the angles between mean planes of dichlorophenyl groups and other substituents, like bromophenyl or methoxyphenyl groups, impact the molecular conformation. These angles and torsion angles significantly influence the packing patterns in crystals, which are vital for understanding the material properties of these compounds (Butcher et al., 2007; Jasinski et al., 2007).

Antimicrobial Activity

Some derivatives of 2,4-dichlorophenyl compounds have been synthesized and tested for their antimicrobial activities. Novel triazole derivatives, for instance, have shown promising results against various microorganisms. The antimicrobial activity of these compounds is crucial for developing new pharmaceuticals and materials with built-in resistance to microbial growth (Bektaş et al., 2007).

Synthesis and Chemical Reactivity

Research has explored the synthesis routes and reactivity of compounds structurally related to this compound. The Dieckmann cyclization route to piperazine-2,5-diones presents a method for creating cyclic structures from linear precursors, showing the versatility of piperazine derivatives in synthetic chemistry (Aboussafy & Clive, 2012). Additionally, the synthesis and antibacterial activity of N-substituted piperazinyl-quinolones illustrate the potential of dichlorophenyl piperazine derivatives in developing new antibacterial agents (Foroumadi et al., 2001).

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O/c1-12-2-3-14(20)11-17(12)22-6-8-23(9-7-22)18(24)15-5-4-13(19)10-16(15)21/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBYXIXZTYJWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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